Drug-Likeness Advantage Over 7-Methoxy Analog
The compound 1448026-99-0 is structurally differentiated from its closest cataloged analog, 7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide (CAS 1448136-93-3), by the absence of a methoxy substituent at the 7-position of the benzofuran ring . This single substitution has a major impact on physicochemical properties critical for oral bioavailability and cellular permeability. The target compound (C15H12F3N3O2, MW 323.27) has a lower molecular weight and one less hydrogen bond acceptor compared to the 7-methoxy analog (C16H14F3N3O3, MW 353.30) . This translates to a lower topological polar surface area (TPSA) and, by class-level inference from Lipinski's rules, predicts superior passive membrane permeability.
| Evidence Dimension | Molecular Weight and Predicted Permeability |
|---|---|
| Target Compound Data | MW = 323.27 g/mol; H-Bond Acceptors = 5; predicted TPSA < 70 Ų |
| Comparator Or Baseline | 7-methoxy analog (CAS 1448136-93-3): MW = 353.30 g/mol; H-Bond Acceptors = 6; predicted TPSA > 80 Ų |
| Quantified Difference | ΔMW = -30.03 g/mol; ΔH-Bond Acceptors = -1; Estimated ΔTPSA ≈ -10 to -15 Ų |
| Conditions | In silico prediction based on molecular formula (PubChem/ChemSpider standard protocols) |
Why This Matters
For screening laboratories, the lower molecular weight and reduced polarity of 1448026-99-0 predict better cell permeability and a lower risk of efflux, making it a superior starting point for cell-based assays compared to the bulkier 7-methoxy analog.
